4-(Chlorocarbonyl)phenyl decanoate
Description
4-(Chlorocarbonyl)phenyl decanoate is an ester compound featuring a phenyl group substituted with a chlorocarbonyl (-COCl) functional group at the para position, esterified with decanoic acid (a 10-carbon fatty acid). Chlorocarbonyl groups are highly reactive, enabling participation in amidation or esterification reactions, while the decanoate ester moiety enhances lipophilicity, a critical feature in prodrug design for sustained drug release .
Properties
CAS No. |
61097-00-5 |
|---|---|
Molecular Formula |
C17H23ClO3 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) decanoate |
InChI |
InChI=1S/C17H23ClO3/c1-2-3-4-5-6-7-8-9-16(19)21-15-12-10-14(11-13-15)17(18)20/h10-13H,2-9H2,1H3 |
InChI Key |
ZRWOHONCJGCUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The following compounds share structural or functional similarities with 4-(Chlorocarbonyl)phenyl decanoate:
Physicochemical and Pharmacological Properties
- Reactivity: The chlorocarbonyl group in Methyl 4-(chlorocarbonyl)benzoate facilitates nucleophilic substitution, making it useful in polymer and nanocomposite synthesis (e.g., surface modification of nanosilica ). In contrast, Haloperidol Decanoate’s decanoate ester hydrolyzes slowly in vivo, enabling sustained release over weeks .
- Lipophilicity: Decanoate esters (e.g., Haloperidol, Zuclopenthixol) exhibit logP values >5, enhancing depot formation in muscle tissue. Chlorocarbonyl-containing compounds like Methyl 4-(chlorocarbonyl)benzoate are less lipophilic (logP ~2.5) due to their smaller ester groups .
- Stability: Chlorocarbonyl derivatives are moisture-sensitive, requiring anhydrous handling . Pharmaceutical decanoate esters are stabilized by fatty acid chains, resisting rapid enzymatic degradation .
Research Findings and Challenges
- Synthetic Challenges: Decanoate esterification of complex molecules (e.g., Haloperidol) requires precise control to avoid impurities like Haloperidol Decanoate EP Impurity D, a dimeric byproduct .
- Thermal Properties: Chlorocarbonyl-modified nanosilica increases the glass transition temperature (Tg) of bismaleimide composites by 15–20°C, demonstrating enhanced thermal stability .
- Regulatory Considerations: Impurities in decanoate prodrugs must be tightly controlled (<0.1% per ICH guidelines), necessitating advanced analytical methods for detection .
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